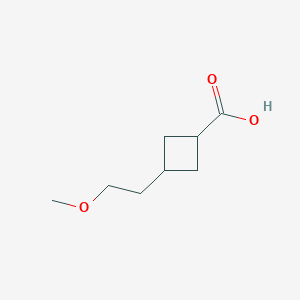
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol It is characterized by a cyclobutane ring substituted with a 2-methoxyethyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylcarboxylic acid with 2-methoxyethanol in the presence of a suitable catalyst . The reaction conditions typically include heating the mixture under reflux and using an acid catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in specific biochemical outcomes .
Comparación Con Compuestos Similares
3-(2-Methoxyethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1-carboxylic acid: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
2-Methoxyethylcyclobutane:
Cyclobutane derivatives: Various derivatives with different substituents can be compared to highlight the unique features of this compound.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3-(2-methoxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-3-2-6-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Clave InChI |
WILRGEOOBXGCMS-UHFFFAOYSA-N |
SMILES canónico |
COCCC1CC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


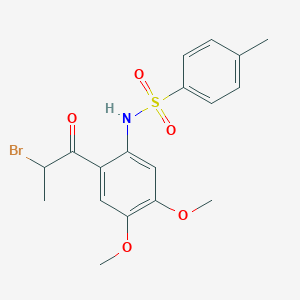
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
![4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13004173.png)
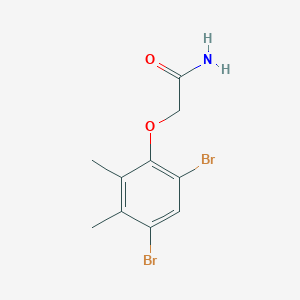
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)

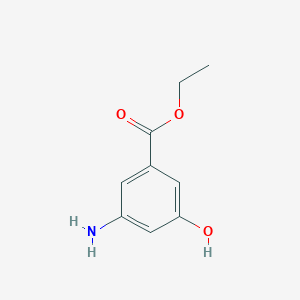
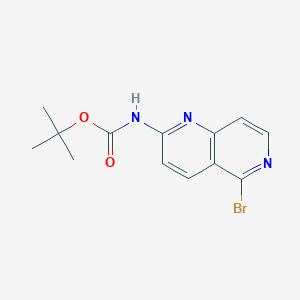


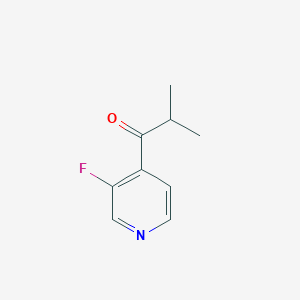
![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)

![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)
